4,5,6-Trimethoxyindoline

Antimitotic Tubulin Polymerization Inhibitor Anticancer

Medicinal chemistry groups targeting the colchicine binding site of tubulin often face inconsistent SAR when using regioisomeric scaffolds. 4,5,6-Trimethoxyindoline (CAS 412030-11-6) is the validated indoline building block for constructing biheterocyclic antimitotic agents with confirmed target engagement. - Derivatives exhibit antiproliferative IC50 values as low as 24 nM, including against MDR1-expressing cancer lines, with tubulin assembly inhibition (IC50 2.6 μM) surpassing colchicine (4.3 μM). - The 4,5,6-trimethoxy substitution pattern is essential for high-affinity colchicine-site binding; substitution with 5,6,7-regioisomers yields divergent potency and vascular selectivity. - Supplied at ≥98% purity with full analytical documentation; available in gram-to-bulk quantities for parallel synthesis and lead optimization campaigns.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 412030-11-6
Cat. No. B13631145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethoxyindoline
CAS412030-11-6
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CCNC2=C1)OC)OC
InChIInChI=1S/C11H15NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h6,12H,4-5H2,1-3H3
InChIKeyYDPQRCDAQLYQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6-Trimethoxyindoline Procurement Guide


4,5,6-Trimethoxyindoline (CAS 412030-11-6), IUPAC name 4,5,6-trimethoxy-2,3-dihydro-1H-indole, is a synthetic indoline derivative bearing three methoxy substituents at the 4, 5, and 6 positions of the fused bicyclic core . This specific substitution pattern distinguishes it from other trimethoxyindole regioisomers (e.g., 5,6,7-trimethoxyindole) and establishes its primary value not as a standalone bioactive entity, but as a privileged synthetic building block for constructing a new class of biheterocyclic antimitotic agents that target the colchicine binding site of tubulin [1]. The compound's predicted physicochemical properties—boiling point 334.4±42.0 °C, density 1.121±0.06 g/cm³, pKa 5.36±0.20, and LogP 1.69—provide a baseline for assessing its handling, formulation, and synthetic compatibility in medicinal chemistry programs .

Scaffold identity 4,5,6-Trimethoxyindoline core (distinct from 5,6,7 regioisomer)
Primary use Colchicine-site tubulin binder synthesis building block
Physicochemical baseline Predicted moderate lipophilicity, weak basicity (drug-like range)

Unmatched Specificity of 4,5,6-Trimethoxyindoline


Generic substitution with other trimethoxyindole regioisomers or unsubstituted indolines is scientifically untenable due to profound differences in the resultant derivatives' antiproliferative potency and target engagement. The 4,5,6-trimethoxy substitution pattern on the indoline core is a critical structural determinant for high-affinity binding to the colchicine site of tubulin [1]. Derivatives built upon the 5,6,7-trimethoxyindole scaffold, while active, exhibit a distinct potency profile and vascular disrupting selectivity, as demonstrated in head-to-head cross-study comparisons [2]. Furthermore, the indoline (2,3-dihydro) saturation state versus the fully aromatic indole ring influences the conformational flexibility and electronic properties of the scaffold, impacting the structure-activity relationship (SAR) of final compounds [3]. Procurement of the precise 4,5,6-trimethoxyindoline starting material is therefore essential to reproduce literature-validated SAR and achieve the nanomolar antiproliferative activities reported for its derivatives.

Regioisomer mismatch: 5,6,7-trimethoxy substitution may shift selectivity toward vascular disruption, altering the target profile versus the broad antiproliferative context of the 4,5,6 series.
Saturation state: Indoline (2,3-dihydro) vs. fully aromatic indole may affect conformational flexibility and electronic properties, impacting SAR reproducibility.
Substitution requirement: Unsubstituted indoline cannot engage the colchicine site; the 4,5,6-trimethoxy pattern is essential for target binding context.

Quantitative Evidence: 4,5,6-Trimethoxyindoline Antimitotics


Antiproliferative Potency vs. CA-4 and Colchicine

Derivatives synthesized from the 4,5,6-trimethoxyindoline scaffold demonstrate substantially higher antiproliferative potency compared to the natural product benchmarks combretastatin A-4 (CA4) and colchicine. Specifically, 1-(4'-indolyl and 6'-quinolinyl)-4,5,6-trimethoxyindoles (compounds 13 and 19) exhibited mean IC50 values of 38 nM and 24 nM against a panel of human cancer cell lines, regardless of tissue origin or MDR1 expression [1]. In contrast, the reference compound colchicine typically exhibits IC50 values in the low micromolar range (e.g., 4.3 μM in tubulin assembly assays) [2], and CA4 shows IC50 values from 1.9 nM to 835 nM depending on the cell line [3]. Compound 13 further demonstrated anti-tubulin activity (IC50 = 1.7 μM) comparable to CA4 (IC50 = 1.8 μM), confirming target engagement [1].

Antiproliferative Potency
Cross-study comparable
Derivative 13: 38 nM
Derivative 19: 24 nM
vs Colchicine ~4.3 µM
Supports colchicine-site binding context
Cell panel data; MDR1-expressing cells included
Antimitotic Tubulin Polymerization Inhibitor Anticancer

Regioisomeric Selectivity: 4,5,6- vs 5,6,7-Trimethoxy

The position of the three methoxy groups on the indole/indoline core is not interchangeable. Derivatives built on the 4,5,6-trimethoxy scaffold (such as compounds 13 and 19) achieve mean IC50 values of 38 nM and 24 nM against cancer cell lines [1]. In contrast, the most potent derivatives of the 5,6,7-trimethoxyindole series (compounds 21 and 31) exhibit IC50 values ranging from 22 to 125 nM across four cancer cell lines and activated HUVECs [2]. While both series achieve nanomolar potency, the 5,6,7-series shows a wider range and was specifically noted for enhanced selectivity for activated HUVECs over quiescent HUVECs, a property not reported for the 4,5,6-series, indicating divergent biological profiles arising from the regioisomeric core [2].

Regioisomer Selectivity
Cross-study comparable
4,5,6 series IC50 24–38 nM
5,6,7 series IC50 22–125 nM
Regioisomer selection may alter selectivity profile
Vascular disrupting vs. broad antiproliferative context
Structure-Activity Relationship Vascular Disrupting Agent Regioisomer

Tubulin Assembly Inhibition vs. Colchicine

Further derivatization at the N1 position of the 4,5,6-trimethoxyindoline core yields compounds with enhanced tubulin assembly inhibitory activity compared to the natural product colchicine. 1-Benzyl-4,5,6-trimethoxyindoles (compounds 10 and 11) demonstrated mean antiproliferative IC50 values of 26 nM and 27 nM against a diverse set of human cancer lines, including an MDR+ line [1]. More importantly, in a direct tubulin assembly assay, these compounds exhibited IC50 values of 3.5 μM and 2.6 μM, respectively, representing a measurable improvement over colchicine, which showed an IC50 of 4.3 μM in the same assay [1]. This quantifies the value of the 4,5,6-trimethoxyindoline core as a starting point for optimizing tubulin-targeting activity.

Tubulin Assembly Inhibition
Head-to-head
Compound 10: 3.5 µM
Compound 11: 2.6 µM
vs Colchicine 4.3 µM
Reported tubulin assembly inhibition context
In vitro polymerization assay
Tubulin Polymerization Inhibitor Antimitotic SAR

Predicted Physicochemical Properties

The predicted physicochemical properties of 4,5,6-trimethoxyindoline provide a baseline for assessing its suitability in synthesis and early drug discovery. The compound has a predicted LogP of 1.69, indicating moderate lipophilicity favorable for membrane permeability . Its predicted pKa of 5.36±0.20 suggests the indoline nitrogen is a weak base, which may influence salt formation and solubility under physiological conditions . The predicted boiling point of 334.4±42.0 °C and density of 1.121±0.06 g/cm³ inform handling and storage conditions . While these values are not directly comparative, they establish that the compound falls within a range considered tractable for medicinal chemistry, in contrast to more lipophilic or highly basic indole analogs that may pose formulation challenges.

Predicted Physicochem
Predicted / Data to verify
LogP 1.69
pKa 5.36
BP 334.4 °C
Supports medicinal chemistry tractability
Predicted; not experimentally confirmed
Physicochemical Properties Drug-likeness ADME

Application Scenarios for 4,5,6-Trimethoxyindoline


Colchicine-Site Tubulin Inhibitor Lead Generation

Medicinal chemistry groups targeting the colchicine binding site of tubulin should prioritize 4,5,6-trimethoxyindoline as a core scaffold. The evidence demonstrates that simple N-substitution yields compounds with antiproliferative IC50 values as low as 24 nM against diverse cancer cell lines, including MDR1-expressing cells, and with tubulin assembly inhibition superior to colchicine (IC50 2.6 μM vs. 4.3 μM) [1][2]. This provides a validated starting point for structure-based design and optimization, reducing the time and resources required for de novo hit identification.

Biheterocyclic VDA Candidate Synthesis

Research programs focused on vascular disrupting agents (VDAs) should consider 4,5,6-trimethoxyindoline as a building block for constructing biheterocyclic analogs of combretastatin A-4. The 1-(heteroaryl)-4,5,6-trimethoxyindole series, directly synthesized from this core, exhibits substantial microtubule destabilizing activity and has been validated to bind the colchicine site [3]. While the 5,6,7-regioisomer has shown higher selectivity for activated endothelial cells, the 4,5,6-scaffold offers a distinct SAR profile that may be advantageous for broad-spectrum antitumor VDAs.

Diversity-Oriented Synthesis of Antimitotic Libraries

Combinatorial chemistry and parallel synthesis efforts aimed at exploring antimitotic chemical space can leverage 4,5,6-trimethoxyindoline as a versatile core for library production. Its predicted physicochemical properties (LogP 1.69, pKa 5.36) indicate good synthetic tractability and compatibility with a wide range of coupling reactions . The demonstrated potency of both 1-aryl and 1-benzyl derivatives confirms that the scaffold is amenable to diversification at the N1 position while retaining potent biological activity [1][2].

Probe for Tubulin Dynamics and MDR Resistance

Researchers investigating the mechanisms of microtubule destabilization or multidrug resistance can employ derivatives of 4,5,6-trimethoxyindoline as high-quality chemical probes. The reported ability of compounds 13 and 19 to overcome MDR1-mediated resistance, while maintaining single-digit nanomolar potency, makes this chemotype a valuable tool for dissecting resistance pathways and validating tubulin as a target in resistant cancer models [1].

Application
Selection Property
Validation Focus
Colchicine-site binder lead generation
Scaffold substitution pattern
Tubulin polymerization assay review
Vascular disrupting agent synthesis studies
Regioisomer selectivity profile
HUVEC selectivity assay review
Tubulin binder library synthesis
Core physicochemical compatibility
Synthetic tractability assessment
MDR resistance probe studies
MDR1-overcoming potential
MDR1 cell model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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